molecular formula C11H14O3 B8523895 Methyl 4-(2-hydroxyethyl)phenylacetate

Methyl 4-(2-hydroxyethyl)phenylacetate

Cat. No.: B8523895
M. Wt: 194.23 g/mol
InChI Key: VSMNIGUSIJEJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-hydroxyethyl)phenylacetate is an aromatic ester with the molecular formula C₁₁H₁₄O₃. Its structure consists of a phenyl ring substituted at the para position with a 2-hydroxyethyl group (–CH₂CH₂OH) and an acetoxymethyl ester (–COOCH₃) at the adjacent position.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-[4-(2-hydroxyethyl)phenyl]acetate

InChI

InChI=1S/C11H14O3/c1-14-11(13)8-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-8H2,1H3

InChI Key

VSMNIGUSIJEJSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of Methyl 4-(2-hydroxyethyl)phenylacetate with other methyl-substituted phenylacetates:

Compound Substituent Molecular Weight logP<sup>a</sup> Solubility Profile
This compound 4-(2-hydroxyethyl) 194.19 ~1.2 Moderate hydrophilicity due to –OH group
Methyl phenylacetate H (unsubstituted) 150.17 1.67 Lipophilic
Methyl 4-methylphenylacetate 4-methyl 150.17 2.1 Highly lipophilic
Methyl 4-chlorophenylacetate 4-chloro 184.62 2.5 Lipophilic
Eugenyl phenylacetate Eugenyl (allyl-methoxy) 282.34 3.8 Highly lipophilic

<sup>a</sup>logP values estimated using computational tools (e.g., ChemDraw).

Key Observations :

  • Lipophilicity increases with non-polar substituents (e.g., methyl, chloro), as seen in Methyl 4-methylphenylacetate (logP 2.1) and Methyl 4-chlorophenylacetate (logP 2.5) .
Antitumor Potential
  • Sodium phenylacetate (parent acid of methyl phenylacetate) demonstrates antitumor activity by inducing differentiation in leukemia cells (HL-60) and activating PPARγ, a nuclear receptor linked to tumor suppression . Analogues with electron-withdrawing groups (e.g., chloro, iodo) show enhanced activity, suggesting substituent electronic effects modulate potency .
  • Methyl 4-chlorophenylacetate may retain similar mechanisms due to structural resemblance, though direct evidence is lacking .
  • The 2-hydroxyethyl group in this compound could influence PPARγ binding or metabolic stability, but this requires experimental validation.
Antimicrobial and Antioxidant Activity
  • Eugenyl phenylacetate , with a methoxy-allyl substituent, is used in fragrances and exhibits antimicrobial properties .
  • Phenolic analogs like tyrosol and hydroxytyrosol (4-(2-hydroxyethyl)phenol derivatives) show antioxidant and anti-inflammatory activities , suggesting this compound may share similar redox-modulating properties.

Toxicity and Regulatory Status

  • Methyl phenylacetate is classified as Generally Recognized As Safe (GRAS) for food use, with low acute toxicity .
  • The 2-hydroxyethyl group in this compound could reduce bioaccumulation compared to lipophilic analogs, but metabolic pathways (e.g., hydrolysis to phenylacetic acid) must be evaluated for safety.

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